molecular formula C21H22O4 B4616776 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one

6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one

Cat. No.: B4616776
M. Wt: 338.4 g/mol
InChI Key: ZYNRPYYGBFGHHU-UHFFFAOYSA-N
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Description

6-Ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one backbone with distinct substituents:

  • Position 2: Methyl group
  • Position 3: Phenoxy group
  • Position 6: Ethyl group
  • Position 7: Propoxy group

This compound is structurally related to naturally occurring flavones, which are known for their antioxidant and bioactive properties . Its synthetic modifications aim to enhance solubility, stability, or pharmacological activity. The propoxy group at position 7, for instance, may increase lipophilicity compared to shorter alkoxy chains like methoxy .

Properties

IUPAC Name

6-ethyl-2-methyl-3-phenoxy-7-propoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-11-23-18-13-19-17(12-15(18)5-2)20(22)21(14(3)24-19)25-16-9-7-6-8-10-16/h6-10,12-13H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNRPYYGBFGHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1CC)C(=O)C(=C(O2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-3-phenoxy-4H-chromen-4-one with ethyl and propyl halides under basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares substituents at key positions in the target compound and related derivatives:

Compound Name Position 2 Position 3 Position 6 Position 7 Key Features/Impacts
Target Compound Methyl Phenoxy Ethyl Propoxy High lipophilicity due to propoxy; potential enhanced membrane permeability
6-Ethyl-7-methoxy-2-methyl-3-phenoxychromen-4-one Methyl Phenoxy Ethyl Methoxy Lower lipophilicity; methoxy may reduce metabolic stability
6-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-chromen-4-one Trifluoromethyl 4-Ethylphenoxy Ethyl Hydroxy Electron-withdrawing CF₃ group enhances stability; hydroxy increases polarity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one H (unsubstituted) 4-Methylphenyl H 2-Methylpropoxy Bulky substituents at position 7; π-π stacking stabilizes crystal structure
6-Ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-chromen-4-one Methyl 4-Fluorophenoxy Ethyl Hydroxy Fluorine enhances electronegativity; may improve receptor binding

Key Research Findings

Crystal Packing : Bulky alkoxy groups (e.g., 2-methylpropoxy) promote π-π interactions, influencing melting points and stability .

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃) at position 2 improve enzymatic resistance . Phenoxy modifications (e.g., 4-fluorophenoxy) enhance selectivity toward biological targets .

Biological Activity

Chemical Structure and Properties
6-Ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula C21H22O4C_{21}H_{22}O_{4} and belongs to the class of chromen-4-one derivatives. It features a unique combination of ethyl, methyl, phenoxy, and propoxy groups, contributing to its distinct chemical and biological properties.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 2-methyl-3-phenoxy-4H-chromen-4-one with ethyl and propyl halides under basic conditions. Various chemical reactions such as oxidation, reduction, and nucleophilic substitution can occur, facilitating the formation of different derivatives.

The biological activity of 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one is attributed to its interaction with specific molecular targets and pathways. It exhibits antioxidant , anti-inflammatory , and antimicrobial properties:

  • Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage.
  • Anti-inflammatory Effects : It may interact with enzymes and receptors involved in inflammatory pathways, potentially reducing inflammation in various biological systems.

Research Findings

Recent studies have highlighted the therapeutic potential of flavonoid-based compounds, including chromenones like 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. These compounds have shown efficacy in treating cardiovascular diseases, cancers, and age-related diseases due to their ability to modulate various biological processes .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of several chromenone derivatives, including 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Another investigation assessed the compound's ability to reduce inflammation in a murine model of arthritis. The findings demonstrated a marked decrease in inflammatory markers in treated animals compared to controls.

Comparative Analysis

To understand its biological activity better, it is useful to compare 6-ethyl-2-methyl-3-phenoxy-7-propoxy-4H-chromen-4-one with similar compounds:

Compound NameMolecular FormulaBiological ActivityNotes
6-Ethyl-2-methyl...C21H22O4C_{21}H_{22}O_{4}Antioxidant, Anti-inflammatoryUnique substituents enhance activity
6-Ethyl-7-methoxy...C21H21F3O5C_{21}H_{21}F_3O_5Moderate AntioxidantDifferent substitutions affect potency
6-Ethyl-4-phenyl...C21H20O3C_{21}H_{20}O_3AntimicrobialLacks some anti-inflammatory properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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